Frondosin B

Description

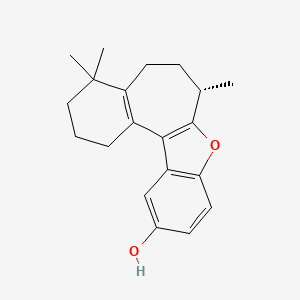

Structure

3D Structure

Properties

Molecular Formula |

C20H24O2 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(10S)-6,6,10-trimethyl-12-oxatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2(7),13(18),14,16-pentaen-16-ol |

InChI |

InChI=1S/C20H24O2/c1-12-6-8-16-14(5-4-10-20(16,2)3)18-15-11-13(21)7-9-17(15)22-19(12)18/h7,9,11-12,21H,4-6,8,10H2,1-3H3/t12-/m0/s1 |

InChI Key |

LSPMJSWSYGOLFD-LBPRGKRZSA-N |

Isomeric SMILES |

C[C@H]1CCC2=C(CCCC2(C)C)C3=C1OC4=C3C=C(C=C4)O |

Canonical SMILES |

CC1CCC2=C(CCCC2(C)C)C3=C1OC4=C3C=C(C=C4)O |

Synonyms |

frondosin B |

Origin of Product |

United States |

Biological Activities and Molecular Mechanisms of Action

Modulation of Interleukin-8 (IL-8) Receptor Activity

A principal mechanism of action for Frondosin B is its ability to interfere with the signaling of Interleukin-8 (IL-8), a potent chemokine. nih.gov

This compound has been identified as an antagonist of the IL-8 receptors, CXCR1 and CXCR2. nih.govresearchgate.netsemanticscholar.orgnih.gov It functions by inhibiting the binding of the IL-8 cytokine to these receptors, which are primarily expressed on the surface of neutrophils and other leukocytes, as well as endothelial and cancer cells. researchgate.netnih.gov The frondosin family of compounds, including this compound, demonstrates this inhibitory activity in the low micromolar range. researchgate.netacs.orgnih.gov This targeted antagonism prevents the downstream signaling cascade that is normally initiated by IL-8. nih.govresearchgate.net

The inhibition of IL-8 binding to its receptors has significant implications for inflammatory pathways. acs.org IL-8 is a key mediator in the inflammatory response, responsible for the recruitment and activation of neutrophils at sites of inflammation. nih.govnih.gov By blocking the CXCR1/2 receptors, this compound effectively disrupts this process, preventing neutrophil accumulation and activation. nih.gov This mechanism underlies its potential as a therapeutic lead for a variety of acute and chronic inflammatory and autoimmune diseases, such as psoriasis and rheumatoid arthritis, where neutrophil activity is a critical factor. nih.govnih.gov

Inhibition of IL-8 Binding to Receptors (CX-CLR1/2)

Protein Kinase C (PKC) Inhibition

In addition to its effects on chemokine receptors, this compound is also a known inhibitor of Protein Kinase C (PKC). nih.govacs.orgnih.gov PKC represents a family of enzymes that are crucial for various cellular processes, including cell growth, differentiation, and signal transduction. conncoll.eduohiolink.edu The deregulation of PKC is implicated in numerous diseases, including cancer. researchgate.net this compound, along with other members of the frondosin family, has been shown to inhibit PKC activity, contributing to its profile as a biologically active compound. nih.govconncoll.eduohiolink.edu

Exploration of Other Reported Biological Activities

The dual inhibition of IL-8 receptor and PKC pathways confers a range of biological properties to this compound, most notably anti-inflammatory and anticancer potential. nih.govresearchgate.net

The anti-inflammatory properties of this compound are a direct consequence of its molecular mechanisms. researchgate.netrsc.org By preventing IL-8 from binding to its CXCR1/2 receptors, the compound effectively mitigates the inflammatory cascade driven by neutrophil migration and activation. nih.gov This activity has established the frondosin family as promising candidates for the development of novel anti-inflammatory agents. acs.org

This compound is considered a promising lead compound for oncological research. nih.govresearchgate.net Its anticancer potential is linked to its anti-inflammatory mechanisms, as neutrophil activation and IL-8 signaling are known to be critical for tumor progression, angiogenesis, and metastasis in several human cancers. nih.govnih.gov By inhibiting these pathways, this compound may disrupt the tumor microenvironment. nih.gov However, one study noted that while the related compound Frondosin A showed selective antiproliferative activity against several B-cell lines, this compound did not demonstrate the same effect. nih.gov

Interactive Data Tables

Table 1: Summary of this compound Biological Targets

| Target | Activity | Implication | Reference(s) |

|---|---|---|---|

| Interleukin-8 Receptor (CXCR1/2) | Antagonist; Inhibits IL-8 binding in the low micromolar range. | Anti-inflammatory; prevents neutrophil recruitment and activation. | nih.govresearchgate.netacs.orgnih.gov |

| Protein Kinase C (PKC) | Inhibitor. | Modulation of cell signaling, growth, and proliferation. | nih.govnih.govconncoll.eduohiolink.edu |

Table 2: Reported Antiproliferative Activity

| Compound | Activity Against B-cell Lines | Reference(s) |

|---|---|---|

| This compound | No significant antiproliferative activity reported. | nih.gov |

| Frondosin A | Selective antiproliferative activity observed. | nih.gov |

Anti-HIV Activity

Several members of the frondosin family of natural products, isolated from the marine sponge Dysidea frondosa, have demonstrated potential as anti-HIV agents. rsc.orgnih.govnih.gov While the frondosin family has been noted for moderate and variable anti-HIV activity, specific members such as (−)-frondosins A and D have shown notable activity against the virus. nih.govmdpi.comresearchgate.net The potential of this compound in HIV therapy is linked to its activity as an inhibitor of inflammatory pathways that the virus exploits for its own replication. rsc.orgnih.gov

The primary mechanism for the anti-HIV properties of frondosins is believed to be indirect, stemming from their established role as inhibitors of interleukin-8 (IL-8) receptors. nih.govnih.govmedwinpublishers.com Interleukin-8, a pro-inflammatory chemokine, has been identified as a factor that stimulates the replication of the human immunodeficiency virus type 1 (HIV-1). medwinpublishers.com Research has shown that IL-8 and the related growth-regulated oncogene alpha (GRO-α) are involved in processes that promote HIV-1 replication within immune cells like T-lymphocytes and macrophages. medwinpublishers.com Furthermore, the HIV-1 virus itself, along with its proteins Tat and gp120, can stimulate host cells to produce more IL-8, creating a favorable environment for its proliferation. researchgate.net

By acting as an antagonist to IL-8 receptors, this compound can disrupt this cycle. medwinpublishers.com The inhibition of IL-8 signaling pathways interferes with the virus's ability to replicate, suggesting that compounds like this compound could be valuable leads for the development of new antiretroviral therapies that function by modulating the host's immune response. researchgate.netmedwinpublishers.comresearchgate.net

Table 1: Anti-HIV Activity Profile of the Frondosin Family

| Compound/Family | Reported Anti-HIV Activity | Proposed Mechanism of Action | Citations |

|---|---|---|---|

| Frondosin Family | Potential application in anti-HIV therapy; moderate and variable activity reported. | Inhibition of IL-8-mediated HIV-1 replication. | rsc.orgnih.govnih.gov |

| This compound | Exhibits potential anti-HIV properties. | Antagonism of Interleukin-8 (IL-8) receptors, disrupting viral replication. | nih.govnih.govmedwinpublishers.com |

| (-)-Frondosin A | Shown to have activity against the HIV virus. | Inhibition of IL-8 receptors and Protein Kinase C (PKC). | mdpi.comresearchgate.net |

| (-)-Frondosin D | Shown to have activity against the HIV virus. | Inhibition of IL-8 receptors and Protein Kinase C (PKC). | mdpi.comresearchgate.net |

Mechanistic Considerations: General Reactivity Versus Specific Agonism/Antagonism

The precise molecular mechanism underpinning the biological effects of this compound has been a subject of scientific consideration. Initial research into its inhibitory effects on interleukin-8 (IL-8) receptors and protein kinase C (PKC) led to the suggestion that these activities might arise from the compound's general chemical reactivity rather than a specific, targeted interaction like true agonism or antagonism. nih.gov This hypothesis posits that the molecule might non-selectively interact with various biological macromolecules.

However, further investigation, particularly concerning its anti-inflammatory and anti-HIV effects, provides substantial evidence for a mechanism based on specific antagonism. The characterization of frondosins as micromolar inhibitors of IL-8 receptors points to a targeted action. nih.govnih.govmedwinpublishers.com The anti-HIV activity is explained through this specific antagonism; by blocking IL-8 from binding to its receptors, this compound prevents the downstream signaling that facilitates HIV-1 replication. medwinpublishers.comresearchgate.net This targeted disruption of a specific cellular pathway is a hallmark of a specific antagonist rather than a generally reactive compound.

Stereochemical Elucidation and Absolute Configuration Assignment

Challenges in Stereocenter Assignment

Frondosin B possesses a single stereogenic center at the C-8 position within its complex carbocyclic framework. nih.gov The initial efforts to determine the absolute configuration of this stereocenter were complicated by conflicting results from different total syntheses. researchgate.net A major challenge arose from the reliance on optical rotation (OR) measurements to correlate synthetic products with the natural isolate. nih.gov

The first total synthesis of what was believed to be the natural (+)-Frondosin B by Danishefsky and co-workers yielded a product with a positive optical rotation ([α]D = +15.2°), which was similar to that of the natural product ([α]D = +18.5°). This led to the initial assignment of the (R)-configuration to the natural enantiomer. nih.gov However, a subsequent synthesis by the Trauner group, also targeting the (R)-isomer, unexpectedly produced a product with a negative optical rotation ([α]D = –16.8°). nih.gov This discrepancy cast doubt on the original assignment and suggested that the natural product might possess the (S)-configuration. nih.gov

These conflicting optical rotation values highlighted the inherent risks of relying solely on this technique for absolute configuration assignment, especially when dealing with small rotational values. scielo.brnih.gov The problem was further compounded by the potential for unforeseen stereochemical inversions during the synthetic sequences. nih.gov

Resolution of Conflicting Stereochemical Assignments

The debate surrounding the absolute configuration of this compound spurred further investigation, leading to a definitive resolution. It was ultimately established that natural (+)-Frondosin B possesses the (R)-configuration at the C-8 stereocenter. nih.govnih.gov The conflicting optical rotation data was not due to an error in the stereochemical assignment itself, but rather the presence of a minute, highly rotating impurity in some synthetic samples. nih.govmdpi.com

Furthermore, it was found that the demethylation step used in some syntheses to generate the final natural product proceeded with a significant loss of enantiomeric purity, further complicating the interpretation of optical rotation data. nih.gov The resolution of this long-standing issue was a landmark example of the power of combining multiple analytical techniques to overcome the limitations of any single method. nih.gov

Methods for Absolute Configuration Determination

A combination of powerful analytical and chemical methods was employed to definitively establish the absolute configuration of (+)-Frondosin B as (R). nih.govrsc.org These methods provided unambiguous evidence that corroborated the initial assignment by Danishefsky and clarified the source of the subsequent confusion. researchgate.netnih.gov

X-ray Crystallographic Data Analysis

X-ray crystallography is a premier technique for determining the three-dimensional structure of a molecule in the solid state. scielo.brresearchgate.net For this compound, the absolute configuration of a key synthetic intermediate, (R)-7, was unambiguously determined by X-ray crystallographic analysis of its 4-bromobenzoate (B14158574) derivative. nih.gov The analysis, which utilizes the anomalous dispersion of X-rays by heavy atoms, confirmed the (R)-configuration at the stereogenic center. nih.gov This provided a solid, non-empirical anchor for the stereochemistry of the synthetic pathway. nih.gov

Deuterium (B1214612) Labeling Studies

Deuterium labeling is a technique used to trace the fate of specific atoms through a reaction sequence. assumption.edu In the context of this compound, deuterium labeling studies were instrumental in providing further evidence for the correct absolute stereochemical assignment. nih.govresearchgate.netrsc.org By strategically incorporating deuterium, a heavy isotope of hydrogen, into the molecule, researchers could follow its position and confirm that no unexpected stereochemical inversions were occurring during key transformations in the synthesis. nih.govresearchgate.net

Chemical Correlation Studies

Chemical correlation involves converting a molecule of unknown stereochemistry to a compound whose absolute configuration is already known, or vice versa. researchgate.net In the case of this compound, synthetic intermediates were correlated with compounds of known stereochemistry, providing an independent line of evidence for the (R)-configuration. nih.govresearchgate.net For instance, the intermediate (R)-12 from one synthesis was shown to be an intermediate in the Trauner synthesis, but its conversion led to (+)-Frondosin B in one case and was reported to lead to (-)-Frondosin B in the other, implying a late-stage stereoinversion in the latter. nih.gov These correlation studies were crucial in pinpointing where discrepancies in the synthetic routes may have arisen. nih.gov

Comparison of Optical Rotation with Synthetic Enantiomers

While initial comparisons of optical rotation were misleading due to impurities, the careful preparation and analysis of both enantiomers of this compound ultimately played a role in confirming the absolute configuration. scielo.br Once the issue of the highly rotating impurity was identified and resolved, the optical rotation of pure, enantiomerically enriched synthetic (R)-Frondosin B was shown to be positive, matching that of the natural product. nih.gov Conversely, the synthetic (S)-enantiomer exhibited a negative optical rotation. comporgchem.com This meticulous comparison, performed on samples of known purity, provided the final piece of the puzzle, definitively assigning the (R)-configuration to natural (+)-Frondosin B. nih.gov The discrepancy highlighted the risks of relying on single-wavelength optical rotation measurements and the importance of advanced chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for unambiguous assignment. nih.govcomporgchem.com

Total Synthesis and Advanced Synthetic Methodologies

Early Synthetic Endeavors and Associated Challenges

Initial efforts to synthesize frondosin B were met with considerable obstacles, reflecting the moderate structural complexity of the molecule. nih.govresearchgate.net The presence of a fused ring system and a single, crucial stereocenter presented significant synthetic hurdles for chemists.

A significant challenge in the synthesis of this compound was the precise installation of the single stereogenic center at the C-8 position. nih.govresearchgate.net Establishing the correct absolute stereochemistry proved to be a non-trivial task for synthetic chemists. researchgate.net This difficulty was highlighted by a notable debate in the scientific community regarding the true stereochemical configuration of the natural product. rsc.org While the initial synthesis by Danishefsky assigned the C8 stereocenter as R, a subsequent synthesis by Trauner produced a compound with an opposite optical rotation, suggesting an S configuration. rsc.orgcomporgchem.com This discrepancy sparked years of investigation and discussion, with hypotheses suggesting potential unintended inversions during the synthetic sequence. rsc.org The issue was eventually resolved, confirming the R configuration of naturally occurring (+)-frondosin B, but the controversy underscored the subtleties and challenges inherent in controlling stereochemistry in complex molecule synthesis. comporgchem.com

High Step Count and Low Overall Yields

Pioneering Total Syntheses

Despite the challenges, the allure of this compound spurred the development of several total syntheses, with the first asymmetric synthesis representing a significant breakthrough in the field. These initial successful routes laid the groundwork for more efficient and elegant strategies that would follow.

In 2001, the laboratory of Samuel J. Danishefsky reported the first asymmetric total synthesis of (+)-frondosin B. mdpi.comresearchgate.net This seminal work not only successfully constructed the target molecule but also definitively established the absolute configuration of its single stereocenter as R. mdpi.comacs.org The synthesis was a multi-step endeavor that showcased the strategic application of powerful synthetic reactions to build the complex polycyclic system.

| Aspect | Details |

| Target Molecule | (+)-Frondosin B |

| Year of Publication | 2001 |

| Lead Scientist | Samuel J. Danishefsky |

| Total Steps | 17 |

| Overall Yield | ~1% |

| Key Achievement | First asymmetric total synthesis; established the R configuration at C8. |

A key strategic decision in the Danishefsky synthesis was the method for introducing chirality. The team employed the well-established Sharpless asymmetric epoxidation of a known methyl heptenoate. mdpi.com This reaction reliably created the desired stereochemistry at the outset of the synthetic sequence. The resulting epoxide was then opened in a subsequent step to establish the diol precursor containing what would ultimately become the C8 stereocenter of this compound. mdpi.com This approach demonstrated the power of using a predictable and highly enantioselective reaction to set a crucial stereocenter early in a complex synthesis.

The construction of the central seven-membered ring, a key feature of the frondosin core, was achieved through an intramolecular Friedel-Crafts acylation. mdpi.comacs.org After a series of transformations to build the necessary precursor containing a benzofuran (B130515) moiety and a tethered acyl chloride, a Lewis acid promoter, tin(IV) chloride, was used to facilitate the ring-closing reaction. mdpi.com This step effectively formed the cycloheptenone intermediate, a pivotal moment in the assembly of the tetracyclic skeleton of this compound. mdpi.com The successful application of this classical reaction to a complex substrate highlighted its utility in natural product synthesis.

Friedel-Crafts Reaction in Ring Formation

Trauner's Total Synthesis

The total synthesis of this compound reported by the Trauner group is a landmark achievement that addressed a significant question regarding the natural product's absolute stereochemistry. nih.govrsc.org Initially, their synthesis of (-)-Frondosin B, starting from an R-configured alkyne, produced a product with an optical rotation opposite to that of the naturally occurring (+)-Frondosin B. nih.govmdpi.com This led them to propose that the absolute configuration at the C8 stereocenter should be reassigned as S. mdpi.com

A crucial step in Trauner's synthesis was the use of a Sonogashira coupling reaction. nih.gov An aryl bromide was coupled with an R-configured alkyne to create the desired arene. nih.gov This palladium-catalyzed cross-coupling reaction proved to be an efficient method for connecting the aryl and terpenoid fragments of the molecule. nih.govresearchgate.net

Following the Sonogashira coupling, the synthesis proceeded with the construction of the benzofuran ring system. nih.gov After acidic removal of a p-methoxybenzyl protecting group to yield an alcohol, treatment with potassium carbonate in methanol (B129727) facilitated both the saponification of a phenolic acetate (B1210297) and the concomitant cyclization to afford the benzofuran core in a single step. nih.gov A palladium-catalyzed C-H vinylation of the benzofuran was a key step in a later stage of their synthesis. researchgate.net

Sonogashira Coupling Strategies

Ovaska's Synthetic Approach

The Ovaska group developed a concise and efficient asymmetric synthesis of (-)-Frondosin B, which was notably shorter than previous routes. nih.govnih.gov Their approach provided strong evidence supporting the original stereochemical assignment of the natural product. mdpi.com

A cornerstone of Ovaska's synthesis is a tandem oxyanionic 5-exo-dig cyclization followed by a Claisen rearrangement. mdpi.commedwinpublishers.comacs.org This powerful one-pot reaction sequence was used to construct the bicyclic 6-7 core of this compound. medwinpublishers.comarkat-usa.org The process is initiated by the intramolecular addition of an alkoxide to a proximal alkyne, forming a transient 2-alkylidenetetrahydrofuran intermediate which then undergoes a acs.orgacs.org-sigmatropic rearrangement upon heating to yield a cycloheptenone derivative. nih.govmedwinpublishers.com This methodology has proven to be a versatile tool for the construction of seven-membered carbocyclic rings. medwinpublishers.comconncoll.edu

To achieve an asymmetric synthesis, Ovaska's strategy employed an optically active homopropargylic allylic alcohol as a key starting material. mdpi.com This precursor was prepared through a CBS-mediated enantioselective reduction of the corresponding conjugated cyclohexenone, yielding the alcohol with high enantiomeric excess (98% ee). nih.govmdpi.com This chiral alcohol then underwent the cascade cyclization/rearrangement with almost complete transfer of chirality, leading to an optically active cycloheptenone derivative. nih.gov This elegant approach allowed for the expedient total synthesis of (−)-Frondosin B. nih.govresearchgate.net The optical rotation of their synthetic sample was found to be [α]D = –17.3, supporting the R-configuration for the naturally occurring (+)-frondosin B. mdpi.com

Data Tables

Table 1: Key Reactions in this compound Syntheses

| Synthesis | Key Reaction | Description |

| General | Cationic Cyclization | Formation of the seven- and six-membered rings. nih.govacs.orgthieme-connect.com |

| Trauner | Sonogashira Coupling | Coupling of an aryl bromide and an alkyne to form the arene backbone. nih.gov |

| Trauner | Benzofuran Formation | One-pot saponification and cyclization to form the benzofuran ring system. nih.gov |

| Ovaska | 5-Exo-Dig Cyclization/Claisen Rearrangement | Tandem reaction to construct the bicyclic 6-7 core. mdpi.commedwinpublishers.com |

| Ovaska | Asymmetric Reduction | CBS-mediated reduction to produce an optically active alcohol precursor. nih.govmdpi.com |

Table 2: Comparison of Synthetic Routes

| Synthetic Approach | Key Features | Outcome |

| Cationic Cyclization | - Friedel-Crafts reaction for 7-membered ring. nih.govacs.org- π-allyl cyclization. thieme-connect.com | - Established core structure.- Risk of olefin isomers. nih.govacs.org |

| Trauner's Synthesis | - Sonogashira coupling. nih.gov- Addressed stereochemistry debate. mdpi.com | - Synthesis of (-)-Frondosin B.- Initially proposed S-configuration. mdpi.com |

| Ovaska's Synthesis | - 5-Exo-Dig/Claisen cascade. mdpi.commedwinpublishers.com- Use of optically active precursors. mdpi.comnih.gov | - Concise synthesis of (-)-Frondosin B.- Supported R-configuration of natural product. mdpi.com |

5-Exo-Dig Cyclization/Claisen Rearrangement

Organocatalytic and Concise Total Syntheses

Organocatalysis has emerged as a powerful tool in the synthesis of complex natural products, offering an alternative to traditional metal-based catalysts. The application of organocatalysis to the synthesis of this compound has enabled highly efficient and enantioselective routes.

In a landmark achievement, the MacMillan group developed a remarkably concise, three-step total synthesis of (+)-frondosin B. thieme-connect.comnih.gov This approach highlights the power of organocatalysis to rapidly assemble complex molecular architectures from simple starting materials. nih.gov

The cornerstone of MacMillan's synthesis is the enantioselective conjugate addition of a benzofuran-derived boronic acid to crotonaldehyde (B89634). nih.govresearchgate.net This key step is mediated by an imidazolidinone organocatalyst, which facilitates the formation of the critical C-8 stereocenter with high enantioselectivity. nih.gov Specifically, the reaction utilizes an imidazolidinone catalyst in the presence of an acid co-catalyst to activate crotonaldehyde towards a Michael addition by the boronic acid. thieme-connect.comrsc.org This method proved effective in generating the desired aldehyde intermediate in good yield and with an enantiomeric excess of 93%. thieme-connect.com

The development of this methodology was inspired by the Petasis reaction and represents a novel metal-free coupling procedure for enantioselective carbon-carbon bond formation. caltech.edu The use of air- and moisture-stable potassium organotrifluoroborate salts makes this process operationally straightforward. caltech.edu

The synthetic strategy devised by MacMillan is inherently modular, allowing for the combination of three main fragments: a boronic acid, crotonaldehyde, and a vinyl lithium reagent. nih.gov This modularity provides a straightforward pathway for the preparation of this compound analogs by varying the structure of each component. This flexibility is crucial for structure-activity relationship (SAR) studies, which are vital for the development of new therapeutic agents.

A significant feature of MacMillan's route is its efficiency, culminating in the synthesis of (+)-frondosin B in just three steps from commercially available precursors. nih.gov The synthesis commences with the organocatalytic Friedel-Crafts alkylation of the benzofuran boronic acid with crotonaldehyde. nih.gov The resulting aldehyde then undergoes vinylation with a vinyl lithium reagent to produce an allylic alcohol. nih.gov The final seven-membered ring is constructed via a π-allyl Friedel-Crafts cyclization of this alcohol intermediate. nih.govorganic-chemistry.org In a particularly efficient variation, the final cyclization and demethylation steps can be achieved in a single operation by treating the allylic alcohol with boron tribromide (BBr₃). organic-chemistry.org

Table 1: Key Steps in MacMillan's Organocatalytic Synthesis of (+)-Frondosin B

| Step | Reactants | Catalyst/Reagent | Product | Key Transformation |

|---|---|---|---|---|

| 1 | Benzofuran-derived boronic acid, Crotonaldehyde | Imidazolidinone catalyst, Acid co-catalyst | (R)-3-(5-methoxybenzofuran-2-yl)butanal | Enantioselective conjugate addition |

| 2 | (R)-3-(5-methoxybenzofuran-2-yl)butanal, Vinyl lithium reagent | Allylic alcohol intermediate | Vinylation |

MacMillan's Organocatalytic Route

Modular Synthesis for Analog Preparation

Metal-Catalyzed and Cascade Reactions in Synthesis

Metal-catalyzed reactions, particularly those that proceed via cascade or multicomponent processes, have also proven to be powerful strategies for the construction of the this compound core. These methods often allow for the rapid assembly of the complex tetracyclic system from simpler starting materials.

In 2004, the Flynn group reported a total synthesis of racemic this compound that utilizes a multicomponent coupling reaction and a ring-closing metathesis (RCM) as key steps. thieme-connect.comnih.gov This approach efficiently constructs the benzofuran portion of the molecule and the central seven-membered ring.

The synthesis begins with a one-pot process involving a Kumada-type coupling between a bromide and an alkyne to generate an intermediate in situ. thieme-connect.com This is followed by a heteroannulative coupling reaction to form the benzofuran core. thieme-connect.com This multicomponent reaction is notable for simultaneously forging four new bonds to create a key tetracyclic intermediate. caltech.edu

Following the multicomponent coupling, the central seven-membered ring is formed using Grubbs' second-generation catalyst to facilitate a ring-closing metathesis reaction. thieme-connect.com The synthesis is then completed through a sequence of nucleophilic geminal dimethylation, selective reduction, and deprotection of the methoxy (B1213986) group to yield (±)-frondosin B. thieme-connect.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (+)-Frondosin B |

| (±)-Frondosin B |

| Benzofuran |

| Boronic acid |

| Boron tribromide |

| Bromide |

| Crotonaldehyde |

| Grubbs' second-generation catalyst |

| Imidazolidinone |

| Potassium organotrifluoroborate |

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis has been instrumental in several total syntheses of this compound, enabling the concise formation of its characteristic benzannulated framework. One of the early asymmetric syntheses of (−)-frondosin B employed a novel palladium-catalyzed cyclization to establish the tetracyclic ring system. researchgate.netcapes.gov.brmdpi.comjst.go.jp This strategy was developed to circumvent a problematic stereochemical inversion observed in other routes. capes.gov.br The synthesis features the coupling of an aryl fragment to an alkyne via a Sonogashira reaction, followed by a series of transformations to yield a key intermediate poised for cyclization. mdpi.com Another approach described the use of a palladium-catalyzed decarboxylative alkylation to set a key tetrasubstituted ketone intermediate with high enantioselectivity. mdpi.com

Cycloaddition Strategies

Cycloaddition reactions provide a powerful tool for the rapid assembly of cyclic systems, and various cycloaddition strategies have been successfully applied to the synthesis of this compound. These methods are particularly effective for constructing the seven-membered ring, a key structural feature of the molecule. sci-hub.se

[4+3] Cycloadditions (e.g., using Benzofuranyldiazoacetates, Platinum Carbenes)

Formal [4+3] cycloaddition reactions have emerged as a prominent strategy in this compound synthesis. One such approach involves the reaction of benzofuranyldiazoacetates with 1,3-dienes, catalyzed by a dirhodium tetracarboxylate complex, Rh₂(R-DOSP)₄. nih.govemory.eduacs.org This reaction proceeds through a tandem cyclopropanation/Cope rearrangement, generating the desired seven-membered ring with high diastereoselectivity (>94% de) and enantioselectivity (91-98% ee). nih.govemory.eduacs.org This methodology was successfully extended to a formal synthesis of (+)-frondosin B. nih.govemory.edu

Platinum-catalyzed α,β-unsaturated carbene formation has also been utilized in a formal (4+3) cycloaddition approach to this compound. acs.orgnih.govnih.gov This strategy involves the reaction of a phenol-derived alkyne with a diene in the presence of a platinum catalyst to construct the B and C rings of the this compound core. nih.gov This method highlights the utility of platinum carbenes in forging key carbon-carbon bonds within the tetracyclic framework. acs.orgnih.govnih.gov

Cyclopropene Cycloadditions with Annulated Furans

An asymmetric total synthesis of both (+)- and (−)-frondosin B has been achieved through a diastereoselective cycloaddition between tetrabromocyclopropene and an annulated furan. researchgate.netacs.orgnih.govacs.org This reaction provides a highly functionalized bridged bicyclic intermediate that can be stereoselectively manipulated to afford the frondosin core. acs.orgnih.govacs.org This approach also leverages regioselective palladium-coupling reactions in subsequent steps to complete the synthesis. acs.orgnih.gov The versatility of this oxabicyclic building block, formed through the initial cycloaddition, allows for the efficient construction of the complex architecture of this compound. uconn.edu

Comparative Analysis of Synthetic Efficiency and Stereocontrol

| Synthetic Strategy | Key Reactions | Number of Steps (Linear) | Overall Yield (%) | Stereocontrol | Reference(s) |

| Danishefsky (2001) | Sharpless Epoxidation, Friedel-Crafts, Cationic Cyclization | 17 | ~1 | Asymmetric | researchgate.net |

| Trauner & Hughes (2002) | Palladium-Catalyzed Cyclization | 20 | 7.3 | Asymmetric | jst.go.jpnih.gov |

| Ovaska | 5-exo-dig Cyclization/Claisen Rearrangement | 10 | Not Specified | Asymmetric | mdpi.comnih.gov |

| MacMillan | Organocatalytic Conjugate Arylation | 3 | 50 | Enantioselective | nih.gov |

| Masters & Flynn | Stille-Heck Reaction Sequence | Not Specified | 34 (racemic) | Racemic | thieme-connect.comrsc.org |

| Davies | Asymmetric [4+3] Cycloaddition | Formal Synthesis (2 steps for key intermediate) | 57 (for intermediate) | Enantioselective (>94% de, 91-98% ee) | sci-hub.senih.govemory.eduacs.org |

| Wright | Cyclopropene Cycloaddition | Not Specified | Not Specified | Asymmetric | researchgate.netacs.orgnih.govacs.org |

| Ferreira | Platinum-Catalyzed [4+3] Cycloaddition | Formal Synthesis | Not Specified | Not Specified | acs.orgnih.govnih.gov |

Diastereoselectivity and Enantioselectivity in Key Steps

The construction of the specific stereochemistry of this compound has been a central challenge in its total synthesis. Different research groups have employed various strategies to control the diastereoselectivity and enantioselectivity of key transformations, leading to the formation of the desired enantiomer. These approaches often rely on substrate control, chiral auxiliaries, or asymmetric catalysis.

A notable early approach by Danishefsky and coworkers established the absolute configuration of (+)-Frondosin B through the first asymmetric total synthesis. mdpi.com A key step in this lengthy 17-step synthesis was a Sharpless asymmetric epoxidation to introduce the initial chirality. mdpi.com

Later, a highly efficient organocatalytic method was developed by the MacMillan group. This three-step total synthesis of (+)-Frondosin B established the critical stereogenic center in the very first step. mdpi.com An enantioselective conjugate addition of a benzofuran-derived boronic acid to crotonaldehyde was achieved using an imidazolidinone organocatalyst. mdpi.comresearchgate.net This key reaction proceeded with high enantioselectivity, demonstrating the power of organocatalysis in the synthesis of complex natural products. mdpi.com

| MacMillan's Organocatalytic Michael Addition | |

| Reactants | α,β-unsaturated aldehyde (crotonaldehyde), boronate species |

| Catalyst | MacMillan's imidazolidinone catalyst |

| Solvent | EtOAc |

| Additive | Dichloroacetic acid |

| Product | Aldehyde intermediate |

| Yield | 84% |

| Enantioselectivity (ee) | 93% |

Another strategy, reported by Ovaska and coworkers, centered on a microwave-assisted oxyanionic 5-exo-dig cyclization followed by a Claisen rearrangement of an optically active homopropargylic allylic alcohol to construct the seven-membered carbocyclic ring. mdpi.com

The Wright group's synthesis of (−)-Frondosin B utilized a formal [4+3] cycloaddition. A key element of their strategy was the enantioselective preparation of a TBS-protected (S)-furyl-alcohol. This was achieved through the transfer hydrogenation of the corresponding ketone mediated by the (S,S)-Noyori catalyst, which afforded the alcohol with excellent enantioselectivity. mdpi.com

A distinct approach from researchers at the University of Connecticut involved a diastereoselective cycloaddition between tetrabromocyclopropene and an annulated furan. nih.govacs.org This reaction produced a highly functionalized bridged bicyclic intermediate that served as a common precursor for both (+)- and (-)-Frondosin B. nih.govacs.org Interestingly, their planned enantioselective route to (+)-Frondosin B unexpectedly yielded the opposite epimer, suggesting a late-stage stereoinversion at the C8 position. nih.govacs.org

These examples highlight the diverse and innovative strategies that have been successfully implemented to control the stereochemical outcome during the total synthesis of this compound, showcasing the ongoing advancements in asymmetric synthesis.

Structure Activity Relationship Sar Studies and Analog Development

Methodologies for SAR Elucidation

Multivariate Regression Analysis for Structure-Bioactivity Correlation

Multivariate regression analysis is a statistical method used to model the relationship between multiple independent variables and a dependent variable. In the context of Structure-Activity Relationship (SAR) studies for Frondosin B and its analogs, this technique is employed to establish a quantitative correlation between the structural features of the molecules and their observed biological activities. This approach helps in understanding which molecular properties are crucial for bioactivity and aids in the rational design of more potent analogs.

While extensive research has been conducted on the synthesis and biological evaluation of this compound and its analogs, detailed multivariate regression analyses are not extensively published in publicly available literature. However, the principles of such an analysis can be illustrated through a hypothetical quantitative structure-activity relationship (QSAR) study. In a typical study, the biological activity, such as the inhibition of interleukin-8 (IL-8) receptors, would be the dependent variable. The independent variables would be various molecular descriptors that quantify the physicochemical properties of the this compound analogs.

These descriptors can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO energies). Hammett constants (σ) are often used to quantify the electron-donating or electron-withdrawing nature of substituents on the aromatic ring.

Steric Descriptors: These relate to the size and shape of the molecule or its substituents. Taft's steric parameter (Es) and molar refractivity (MR) are common examples.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes. The partition coefficient (logP) or the hydrophobic constant (π) are frequently used.

A hypothetical multivariate regression model for a series of this compound analogs might take the following form:

log(1/IC50) = β0 + β1(σ) + β2(Es) + β3(logP) + ... + ε

Where:

log(1/IC50) represents the biological activity (the lower the IC50, the higher the activity).

β0 is the intercept of the regression equation.

β1, β2, β3, etc., are the regression coefficients for each descriptor, indicating the magnitude and direction of their influence on the biological activity.

σ, Es, and logP are the electronic, steric, and hydrophobic descriptors, respectively.

ε is the error term.

The results of such an analysis would reveal which properties are most influential. For instance, a positive coefficient for a descriptor would imply that an increase in the value of that descriptor leads to an increase in biological activity, while a negative coefficient would suggest the opposite.

Hypothetical Data for a QSAR Study of this compound Analogs:

The following table presents hypothetical data for a set of this compound analogs, illustrating the types of descriptors and biological activity data that would be used in a multivariate regression analysis.

| Compound | Substituent (R) | log(1/IC50) | Hammett (σ) | Steric (Es) | logP |

| This compound | -OH | 5.30 | -0.37 | -0.55 | 4.5 |

| Analog 1 | -H | 4.80 | 0.00 | 0.00 | 4.2 |

| Analog 2 | -CH3 | 5.15 | -0.17 | -1.24 | 4.8 |

| Analog 3 | -Cl | 5.45 | 0.23 | -0.97 | 5.0 |

| Analog 4 | -NO2 | 4.50 | 0.78 | -2.52 | 4.3 |

| Analog 5 | -OCH3 | 5.40 | -0.27 | -0.55 | 4.4 |

| Analog 6 | -F | 5.25 | 0.06 | -0.46 | 4.6 |

In this hypothetical example, a multivariate regression analysis might reveal that electron-donating groups (negative σ values) and substituents with moderate steric bulk enhance the inhibitory activity against the IL-8 receptor. The logP values would help in understanding the optimal lipophilicity for cell permeability and target engagement. Such quantitative insights are invaluable for guiding the synthesis of new analogs with improved therapeutic potential.

Biosynthetic Hypotheses and Pathways

Proposed Biosynthetic Origins of the Frondosin Family

The frondosin family of compounds, including frondosin B, are classified as meroterpenoids, which are natural products of mixed biosynthetic origin. researchgate.net Isolated from the marine sponge Dysidea frondosa, their complex structures are believed to arise from the combination of terpenoid and aromatic precursors. researchgate.netacs.org

A prominent biosynthetic hypothesis suggests that the molecular framework of the frondosins originates from the union of farnesyl pyrophosphate (FPP), a C15 sesquiterpenoid precursor, and hydroquinone (B1673460), a simple phenolic compound. acs.org The proposed pathway commences with the alkylation of hydroquinone with FPP to form a polyene intermediate. acs.org This intermediate is then thought to undergo a cyclization event to generate a drimane (B1240787) carbocation, a common bicyclic sesquiterpene structure. acs.org

Subsequent skeletal rearrangements of this carbocation, involving a series of 1,2-hydride and methyl shifts, lead to a rearranged sesquiterpene structure attached to the hydroquinone moiety. acs.org This proposed sequence is a foundational step in establishing the core architecture of the frondosin family. Further diversification into the specific structures of frondosins A-E is believed to involve subsequent oxidation and rearrangement steps. For instance, the hydroquinone ring can be oxidized to a quinone, which can then tautomerize to form an o-quinone methide intermediate, facilitating further skeletal modifications and ring expansions. acs.org These later-stage transformations are thought to be responsible for the unique ring systems observed across the different members of the frondosin family. acs.org

Meroterpenoid Biosynthesis: Interplay of Terpenoid and Aromatic Precursors

The biosynthesis of this compound is a clear illustration of meroterpenoid synthesis, which characteristically involves the convergence of the terpenoid pathway and an aromatic biosynthetic pathway, such as the shikimate or polyketide pathways. rsc.orgnih.gov

The terpenoid component is supplied by farnesyl pyrophosphate (FPP). FPP is an intermediate in the mevalonate (B85504) pathway and serves as the universal precursor to all sesquiterpenoids. In the proposed biosynthesis of frondosins, the first key step is the enzyme-catalyzed cyclization of FPP, which generates a reactive drimane carbocation. acs.org This electrophilic cation is primed to react with the aromatic precursor.

The aromatic precursor is hypothesized to be hydroquinone. acs.org The hydroquinone molecule provides the phenolic portion of the final meroterpenoid structure. The crucial bond formation occurs when the sesquiterpene carbocation (derived from FPP) attacks the electron-rich hydroquinone ring in an electrophilic aromatic substitution reaction. acs.org This step covalently links the two distinct precursor molecules.

Following this key coupling event, a cascade of further enzymatic modifications, known as tailoring reactions, sculpts the final molecule. For the frondosins, these modifications include a series of carbocation-driven rearrangements to form the specific sesquiterpene skeleton, followed by oxidations of the hydroquinone ring to a quinone, and subsequent rearrangements that may involve quinone-methide intermediates to yield the final, structurally diverse frondosin compounds. acs.org

Emerging Research Directions and Future Perspectives

Advancements in Synthetic Chemistry for Complex Natural Products

The synthesis of complex natural products like Frondosin B serves as a crucial platform for the development and validation of novel synthetic methodologies. The focus has increasingly shifted towards efficiency, elegance, and sustainability, pushing the boundaries of what is possible in a laboratory setting.

Development of Atom- and Step-Economical Syntheses

The pursuit of more efficient synthetic routes to this compound has led to significant innovations in achieving atom and step economy. These principles aim to maximize the incorporation of atoms from starting materials into the final product and to reduce the number of synthetic operations, respectively, leading to more sustainable and cost-effective processes. nih.govrsc.org

A landmark achievement in this area is the organocatalytic three-step total synthesis of (+)-Frondosin B developed by the MacMillan group. caltech.edu This exceptionally concise route stands in stark contrast to earlier, longer syntheses and highlights the power of organocatalysis in rapidly assembling complex molecular architectures. The key to this efficiency lies in the strategic merger of three fragments: a benzofuran-derived boronic acid, crotonaldehyde (B89634), and a vinyl lithium reagent, which constructs the core of this compound with remarkable brevity. caltech.edu

Other notable strategies include tandem reactions, such as the 5-exo dig cyclization/Claisen rearrangement sequence, which allows for the construction of the challenging seven-membered ring of the frondosin core in a single, microwave-assisted step. nih.gov Such cascade reactions are inherently step-economical as they combine multiple bond-forming events in one pot. nih.gov The evolution of synthetic strategies towards this compound showcases a clear trend towards greater efficiency, a theme that continues to drive innovation in the broader field of natural product synthesis. acs.org

Comparative Overview of Selected this compound Syntheses

| Synthetic Approach | Key Features | Number of Steps (Longest Linear Sequence) | Overall Yield | Reference |

|---|---|---|---|---|

| Danishefsky (2001) | First asymmetric total synthesis | 17 | ~1% | mdpi.com |

| Trauner (2002) | Established opposite optical rotation | Not specified | Not specified | mdpi.com |

| MacMillan (2010) | Organocatalytic three-step synthesis | 3 | 50% | caltech.edu |

| Ovaska | Tandem 5-exo dig cyclization/Claisen rearrangement | Not specified | Not specified | mdpi.com |

Exploration of Novel C-C and C-H Activation Methodologies

The development of novel methods for forming carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds is at the forefront of modern organic synthesis, offering new retrosynthetic disconnections and more direct routes to complex molecules. nih.govnih.govnsf.govresearchgate.netrsc.orgacs.org In the context of this compound and related structures, these methodologies hold the promise of even more efficient and elegant syntheses.

Transition metal-catalyzed C–H activation has emerged as a particularly powerful tool, allowing for the direct functionalization of otherwise inert C-H bonds, thereby reducing the need for pre-functionalized starting materials and protecting group manipulations. nih.govnsf.govresearchgate.net While the application of C-H activation in the total synthesis of this compound itself is an area ripe for exploration, its use in the synthesis of other complex heterocyclic natural products demonstrates its potential. nsf.gov The strategic implementation of C-H activation could lead to novel and more convergent approaches to the frondosin skeleton. nih.gov

Preclinical in vivo Investigations of Biological Activities

While in vitro studies have established the potential of this compound as an antagonist of the interleukin-8 (IL-8) receptor and an inhibitor of protein kinase C (PKC), the translation of these findings into a therapeutic context hinges on successful preclinical in vivo investigations. nih.govmdpi.commdpi.com this compound's demonstrated anti-inflammatory, anti-HIV, and antitumor properties in laboratory assays underscore the need for its evaluation in living organisms. nih.govconncoll.educonncoll.eduresearchgate.net

Currently, detailed reports of comprehensive in vivo studies for this compound are limited in the published literature. There are indications that research is moving in this direction, with some sources mentioning ongoing evaluations of its anticancer activity in animal models, citing promising preliminary results of reduced tumor growth. Additionally, studies on models of inflammatory diseases have been alluded to, suggesting a reduction in inflammation markers. The use of human tumor xenograft models in mice is a common strategy for the preclinical assessment of anticancer drug candidates and represents a likely avenue for future this compound research. mdpi-res.comdntb.gov.ua However, specific data regarding the animal models employed, administration routes, and quantitative efficacy for this compound remain to be fully disclosed. The broader field of marine natural products is increasingly seeing promising compounds advance to in vivo testing, which bodes well for the future investigation of the frondosin family. nih.govresearchgate.netmdpi.comnih.gov

Synthesis of Additional Frondosin Family Members (e.g., Frondosin D)

The frondosin family comprises a group of structurally related natural products, including Frondosins A, C, D, and E. nih.gov The successful synthesis of these analogues is not only an academic challenge but also crucial for exploring the structure-activity relationships within the family. To date, total syntheses of Frondosins A and C have been achieved, often leveraging strategies developed during the synthesis of this compound. nih.govconncoll.educonncoll.educonncoll.edu

The synthesis of Frondosin D, however, has proven to be a more formidable challenge, and as of recent reports, a total synthesis has not yet been accomplished. conncoll.educonncoll.eduqut.edu.au Research groups, such as the Ovaska lab, are actively pursuing its synthesis, employing methodologies like the tandem 5-exo dig cyclization/Claisen rearrangement to construct the core structure. conncoll.educonncoll.educonncoll.edu These ongoing efforts have led to the creation of advanced intermediates and promising future routes towards the final target. conncoll.edu The successful total synthesis of Frondosin D and other members of the family will be a significant achievement, enabling a more comprehensive understanding of their biological activities.

Addressing Methodological Discrepancies in Synthetic Reproducibility

A critical and intriguing aspect of the this compound story has been the methodological discrepancies and issues with reproducibility, particularly concerning its absolute configuration. The initial total synthesis by Danishefsky and subsequent work by Trauner reported conflicting optical rotations for what was believed to be the same enantiomer. mdpi.com This discrepancy sparked a long-standing debate within the synthetic chemistry community. mdpi.comchemistryworld.com

Later investigations, including a highly concise synthesis by MacMillan's group, provided strong evidence to resolve this issue, ultimately leading to a reassignment of the natural product's absolute configuration. caltech.edu It was discovered that a minor, undetected impurity in some synthetic routes could significantly impact the measured optical rotation, leading to the initial confusion. scielo.brresearchgate.net Furthermore, it was suggested that certain reaction conditions used in the final steps of some syntheses could lead to a loss of enantiopurity. researchgate.net This chapter in the history of this compound synthesis serves as a powerful case study on the importance of rigorous analytical techniques, such as vibrational and electronic circular dichroism, in unambiguously determining the stereochemistry of complex molecules. scielo.brresearchgate.net It also highlights the subtleties and potential pitfalls in total synthesis and the critical need for robust and reproducible methodologies.

Q & A

Q. What are the established synthetic routes for Frondosin B, and what key reactions define these pathways?

this compound’s synthesis commonly relies on platinum-catalyzed α,β-unsaturated carbene formation for critical C–C bond construction. Key strategies include:

- (4 + 3) Cycloaddition : Used to assemble the tetracyclic core, starting from p-methoxyphenol derivatives .

- Palladium-catalyzed cyclizations : Enable concise construction of the benzannulated framework .

- Multi-step sequences : For example, alkylation and functional group interconversions to finalize the structure . Methodological focus: Prioritize catalytic methods for efficiency and stereocontrol, referencing reproducibility guidelines (e.g., detailed experimental protocols in supplementary materials) .

Q. How is the structural identity of this compound validated in synthetic studies?

Structural confirmation requires:

- Spectroscopic congruence : Compare NMR (¹H, ¹³C) and HRMS data with natural product reports .

- X-ray crystallography : Resolve absolute stereochemistry, particularly for novel intermediates .

- Chiral HPLC : Verify enantiopurity in asymmetric syntheses . Best practice: Cross-validate data against prior syntheses (e.g., Inoue et al., 2001 ) to address discrepancies in spectral assignments.

Q. What biological activities of this compound warrant its continued study in pharmacological research?

this compound exhibits:

- Anti-inflammatory properties : Inhibition of IL-8 receptor binding (IC₅₀ ~ 0.6 μM) .

- Anticancer potential : Modulates protein-protein interactions in oncogenic pathways. Methodological note: Use cell-based assays (e.g., NF-κB reporter systems) to quantify activity, ensuring consistency in cell lines and assay conditions for cross-study comparisons .

Advanced Research Questions

Q. How do electronic effects in phenolic substrates influence the efficiency of platinum-catalyzed cycloadditions in this compound synthesis?

Electron-rich phenols (e.g., p-methoxyphenol) often lead to side reactions or failed cycloadditions due to excessive nucleophilicity. Systematic studies show:

Q. What strategies resolve contradictions in reported yields for palladium-catalyzed steps across this compound syntheses?

Discrepancies often arise from:

- Impurity profiles : Trace oxygen or moisture degrades palladium catalysts. Mitigate via rigorous solvent drying .

- Substrate purity : Characterize intermediates via GC-MS to exclude side products .

- Reaction monitoring : Use in situ IR or LC-MS to identify kinetic vs. thermodynamic pathways . Recommendation: Replicate key steps (e.g., Hughes & Trauner’s cyclization ) with controlled parameters to isolate critical variables.

Q. How can structure-activity relationship (SAR) studies of this compound analogs be systematically designed?

- Core modifications : Introduce substituents at C-7 or C-12 to probe steric/electronic effects on IL-8 binding .

- Functional group swaps : Replace the furan moiety with isosteres (e.g., thiophene) to assess pharmacophore flexibility.

- High-throughput screening : Pair synthetic libraries with phenotypic assays (e.g., neutrophil migration inhibition) . Data analysis: Use multivariate regression to correlate structural features with bioactivity .

Q. What experimental frameworks address challenges in scaling up this compound synthesis for preclinical testing?

- Flow chemistry : Mitigate exothermicity in cycloadditions for safer scale-up .

- Catalyst recovery : Immobilize platinum on silica supports to reduce costs .

- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) to maximize yield while minimizing purification steps .

Methodological Guidance for Data Analysis

Q. How should researchers interpret conflicting bioactivity data between this compound and its analogs?

- Assay standardization : Validate using common reference compounds (e.g., known IL-8 inhibitors) across labs .

- Meta-analysis : Aggregate data from multiple studies to identify trends obscured by experimental noise .

- Mechanistic studies : Use SPR (surface plasmon resonance) to directly measure binding kinetics .

Tables for Key Synthetic Data

| Synthetic Step | Catalyst/Reagent | Yield (%) | Key Reference |

|---|---|---|---|

| (4 + 3) Cycloaddition | PtCl₂ | 65 | |

| Palladium-catalyzed cyclization | Pd(OAc)₂/PPh₃ | 78 | |

| Alkylation of furan intermediate | NaH, propargyl bromide | 92 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.